1-benzyl-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
CAS No.: 1007924-14-2
Cat. No.: VC4853137
Molecular Formula: C17H13FN4O2
Molecular Weight: 324.315
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1007924-14-2 |
|---|---|
| Molecular Formula | C17H13FN4O2 |
| Molecular Weight | 324.315 |
| IUPAC Name | 3-benzyl-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
| Standard InChI | InChI=1S/C17H13FN4O2/c18-12-6-8-13(9-7-12)22-16(23)14-15(17(22)24)21(20-19-14)10-11-4-2-1-3-5-11/h1-9,14-15H,10H2 |
| Standard InChI Key | UZUGHLNIWOWFQD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2 |
Introduction
1-Benzyl-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d] triazole-4,6-dione is a complex organic compound belonging to the class of pyrrolo[3,4-d] triazoles. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multiple steps, often utilizing click chemistry to efficiently construct the triazole moiety. This method is favored for its simplicity and high yield.
Potential Chemical Reactions
-
Substitution Reactions: The compound can undergo reactions involving the introduction of different substituents on the benzyl or fluorophenyl rings under acidic or basic conditions to achieve desired derivatives.
Biological Activities and Applications
While the exact mechanism of action in biological systems is not fully understood, modifications to the triazole core can significantly alter biological activity and selectivity against targets such as cancer cells or pathogens.
Potential Applications
-
Medicinal Chemistry: The compound's potential in medicinal chemistry is substantial due to its structural features and the biological activities associated with pyrrolo[3,4-d] triazoles.
Comparison with Similar Compounds
Other compounds in the pyrrolo[3,4-d] triazole class, such as 5-(4-fluorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d] triazole-4,6-dione, share similar structural features but differ in substituents and molecular weight. For example, the latter has a molecular weight of 392.3 g/mol and includes a trifluoromethylphenyl group .
Data Comparison Table
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume